4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromenone moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis and cancer.
8-methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with similar applications in medicine. The uniqueness of this compound lies in its specific structural features and the combination of the benzofuran and chromenone moieties, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-12-6-7-16-13(9-12)14(10-18(19)22-16)17-8-11-4-2-3-5-15(11)21-17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGLMMFLCJNBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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